molecular formula C21H21NO2 B11405494 N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)benzamide

Cat. No.: B11405494
M. Wt: 319.4 g/mol
InChI Key: KPDPHXRQXSNETA-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable reducing agent to form furan-2-ylmethanol.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylbenzylamine to form the amide.

    Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the benzamide core under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the benzamide core can bind to proteins or nucleic acids, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(FURAN-2-YLMETHYL)-BENZAMIDE: Lacks the methyl groups on the benzene ring.

    N-(FURAN-2-YLMETHYL)-4-METHYLBENZENESULFONAMIDE: Contains a sulfonamide group instead of a benzamide group.

    N-(2-FURAN-2-YL-1-(FURAN-2-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE: Contains additional furan and vinyl groups.

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and benzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22(15-20-7-4-12-24-20)21(23)19-6-3-5-17(2)13-19/h3-13H,14-15H2,1-2H3

InChI Key

KPDPHXRQXSNETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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